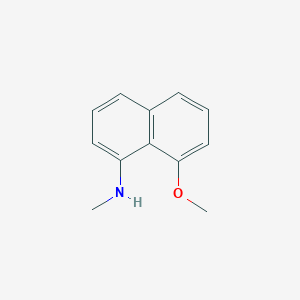
8-methoxy-N-methylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-N-methylnaphthalen-1-amine, also known as 8-Methyl-2,3,4,5-tetrahydro-1H-1-naphthalenamine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in the production of dyes and other chemicals. The synthesis method of this compound is complex and requires specialized knowledge and equipment. However, the compound has been shown to have potential applications in a variety of scientific fields.
作用機序
The mechanism of action of 8-methoxy-N-methylnaphthalen-1-amine involves its interaction with dopamine receptors in the brain. Specifically, this compound has been shown to have a high affinity for the D2 dopamine receptor, which is involved in the regulation of movement and other neurological functions. By binding to this receptor, this compound may help to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and are still being studied. However, research has shown that this compound has a potent effect on dopamine receptors in the brain, which can improve motor function in individuals with Parkinson's disease. Additionally, studies have shown that this compound may have other neurological effects, such as improving cognitive function and reducing anxiety.
実験室実験の利点と制限
One advantage of using 8-methoxy-N-methylnaphthalen-1-amine in lab experiments is its potent effect on dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in neurological disorders such as Parkinson's disease. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized knowledge and equipment.
将来の方向性
There are many potential future directions for research involving 8-methoxy-N-methylnaphthalen-1-amine. One area of research could focus on the development of new medications for the treatment of Parkinson's disease that are based on the structure of this compound. Additionally, further research could be done to explore the potential neurological effects of this compound, such as its ability to improve cognitive function and reduce anxiety. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research.
合成法
The synthesis of 8-methoxy-N-methylnaphthalen-1-amine involves a multi-step process that requires specialized knowledge and equipment. The first step in the synthesis process involves the reaction of 2-methoxybenzaldehyde with cyclohexanone in the presence of a catalyst to form 2-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenone. This intermediate is then reduced using sodium borohydride to form 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol. The final step in the synthesis process involves the reaction of 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol with methylamine in the presence of a catalyst to form this compound.
科学的研究の応用
8-methoxy-N-methylnaphthalen-1-amine has been studied for its potential use in a variety of scientific fields. One potential application of this compound is in the development of new medications for the treatment of neurological disorders such as Parkinson's disease. Studies have shown that this compound has a potent effect on dopamine receptors in the brain, which may make it useful in the treatment of Parkinson's disease.
特性
IUPAC Name |
8-methoxy-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLDHQNDGMPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
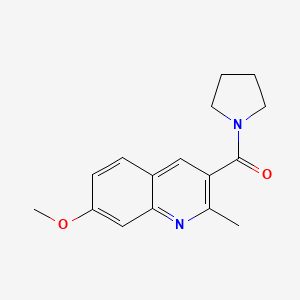


![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
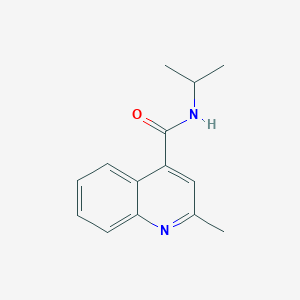
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
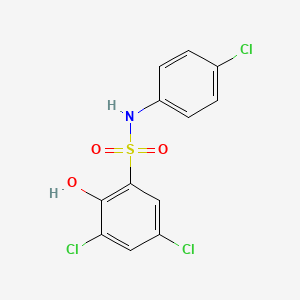
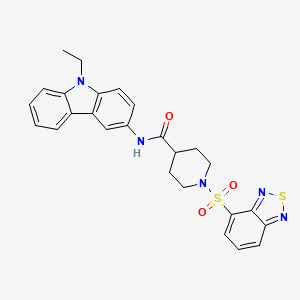
![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)
